molecular formula C12H22O10 B15089799 6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol

6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol

Cat. No.: B15089799
M. Wt: 326.30 g/mol
InChI Key: OVVGHDNPYGTYIT-UHFFFAOYSA-N
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Description

Robinose is a disaccharide composed of 6″-O-α-rhamnopyranosyl-β-galactopyranoside. It is a naturally occurring sugar found in the chenille plant (Acalypha hispida) . Robinose is known for its unique structure and properties, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Robinose can be synthesized through the glycosylation of galactose with rhamnose. The reaction typically involves the use of a glycosyl donor and acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of robinose involves the extraction of the compound from natural sources such as the chenille plant. The extraction process includes steps like maceration, filtration, and purification to isolate robinose in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound .

Chemical Reactions Analysis

Types of Reactions

Robinose undergoes various chemical reactions, including:

    Oxidation: Robinose can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert robinose into its corresponding alcohols.

    Substitution: Robinose can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives of robinose.

Scientific Research Applications

Robinose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of robinose involves its interaction with various molecular targets and pathways. In biological systems, robinose can modulate enzyme activities and influence metabolic pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, robinose can interact with cell surface receptors, influencing cellular signaling and responses .

Comparison with Similar Compounds

Similar Compounds

    Neohesperidose: Another disaccharide with similar structural features.

    Rutinose: A disaccharide composed of rhamnose and glucose.

Uniqueness of Robinose

Robinose is unique due to its specific glycosidic linkage and its natural occurrence in the chenille plant. Its distinct structure imparts unique properties that differentiate it from other similar disaccharides.

Properties

IUPAC Name

6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVGHDNPYGTYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871576
Record name 6-O-(6-Deoxyhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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